molecular formula C12H19N5O2 B14209098 N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea CAS No. 827589-18-4

N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea

Cat. No.: B14209098
CAS No.: 827589-18-4
M. Wt: 265.31 g/mol
InChI Key: VREOTGYHTFPSQD-UHFFFAOYSA-N
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Description

N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group at the 6-position and a urea linkage connecting it to a morpholine ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 6-aminopyridine with an appropriate isocyanate to form an intermediate urea derivative.

    Coupling with Morpholine: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminopyridin-2-yl)-N’-[2-(piperidin-4-yl)ethyl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(6-Aminopyridin-2-yl)-N’-[2-(pyrrolidin-4-yl)ethyl]urea: Similar structure but with a pyrrolidine ring.

Uniqueness

N-(6-Aminopyridin-2-yl)-N’-[2-(morpholin-4-yl)ethyl]urea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

827589-18-4

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(6-aminopyridin-2-yl)-3-(2-morpholin-4-ylethyl)urea

InChI

InChI=1S/C12H19N5O2/c13-10-2-1-3-11(15-10)16-12(18)14-4-5-17-6-8-19-9-7-17/h1-3H,4-9H2,(H4,13,14,15,16,18)

InChI Key

VREOTGYHTFPSQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=CC(=N2)N

Origin of Product

United States

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